N-(3-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide
Overview
Description
N-(3-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide is an organic compound that features a brominated phenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 2-bromoaniline with acetic anhydride to form 2-bromoacetanilide. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to yield the target compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(3-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-(3-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The brominated phenyl group and the acetamide moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide
- 2-(2-Bromophenyl)acetamide
Uniqueness
N-(3-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide is unique due to its specific structure, which combines a brominated phenyl group with an acetamide moiety. This unique combination allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[3-[(2-bromophenyl)carbamoylamino]phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-10(20)17-11-5-4-6-12(9-11)18-15(21)19-14-8-3-2-7-13(14)16/h2-9H,1H3,(H,17,20)(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCVGQBIQSZKTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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